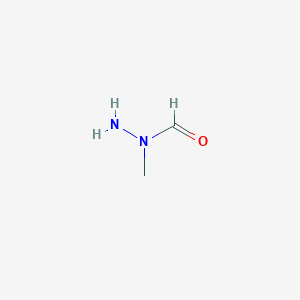

N-Methyl-N-formylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122452. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Methylhydrazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-amino-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-4(3)2-5/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFOTOSOKJMMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020840 | |

| Record name | N-Methyl-N-formylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-17-8 | |

| Record name | Hydrazinecarboxaldehyde, 1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-formylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl-N-methylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-N-formylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL-N-METHYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L13R06H7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYL-N-FORMYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Methyl-N-formylhydrazine from Methylhydrazine and Ethyl Formate

This technical guide provides a comprehensive overview of the synthesis of N-Methyl-N-formylhydrazine, a significant chemical intermediate, from the reaction of methylhydrazine and ethyl formate (B1220265). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Reaction Overview

The synthesis involves the N-formylation of methylhydrazine using ethyl formate as the formylating agent. This reaction is a straightforward and common method for producing N-substituted formylhydrazines. The primary byproduct of this reaction is ethanol.

The overall chemical transformation is as follows:

CH₃NHNH₂ + HCOOCH₂CH₃ → CH₃N(CHO)NH₂ + CH₃CH₂OH (Methylhydrazine + Ethyl Formate → this compound + Ethanol)

Physicochemical Data of Key Compounds

A summary of the essential quantitative data for the reactants and the product is presented below for easy reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

| Methylhydrazine | 60-34-4 | CH₆N₂ | 46.07 | - | 87.5 |

| Ethyl Formate | 109-94-4 | C₃H₆O₂ | 74.08 | - | 54.3 |

| This compound | 758-17-8 | C₂H₆N₂O | 74.08 | Colorless to Light Yellow Oil [][2] | 118.6 ± 23.0 at 760 mmHg [] |

| Ethanol (Byproduct) | 64-17-5 | C₂H₆O | 46.07 | - | 78.37 |

Experimental Protocol

The following section details the methodology for the synthesis of this compound. This protocol is based on established procedures for the formylation of hydrazines.[3]

3.1 Materials and Equipment

-

Reactants: Methylhydrazine, Ethyl Formate

-

Solvent: Ethanol (absolute)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, dropping funnel, distillation apparatus for purification.

3.2 Stoichiometry

| Reactant | Moles (mol) | Mass (g) | Volume (mL) |

|---|---|---|---|

| Methylhydrazine | 1.0 | 46.07 | ~48.5 |

| Ethyl Formate | 1.1 (1.1 eq) | 81.49 | ~89.5 |

| Ethanol | - | - | 200-250 |

Note: A slight excess of ethyl formate is often used to ensure complete conversion of the methylhydrazine.

3.3 Procedure

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be placed on a heating mantle.

-

Charging the Reactor: Charge the round-bottom flask with methylhydrazine and ethanol. Begin stirring to ensure the solution is homogenous.

-

Addition of Ethyl Formate: Add the ethyl formate to the dropping funnel. Slowly add the ethyl formate to the stirred methylhydrazine solution over a period of 30-60 minutes. The reaction is typically exothermic, and a controlled addition rate helps to manage the temperature.[4]

-

Reaction: After the addition is complete, heat the reaction mixture to reflux. Maintain the reflux with continuous stirring for approximately 6 hours to drive the reaction to completion.[3]

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent (ethanol) and the excess ethyl formate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product as a colorless to light yellow oil.[][2]

3.4 Expected Yield The reported yield for this reaction under these conditions is approximately 75%.[3]

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the core processes of the synthesis.

Safety Profile and Handling

This compound is a suspected carcinogen with experimental carcinogenic data reported.[2][5] It is also classified as poisonous by ingestion.[2][5] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[2][5]

Methylhydrazine, a reactant, is also toxic and corrosive. All handling of these chemicals should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.

References

N-Methyl-N-formylhydrazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-formylhydrazine (MFH), a chemical entity of significant interest in toxicology and pharmacology, is a known carcinogen and a metabolite of gyromitrin, a toxin found in certain species of false morel mushrooms.[1][2][3][4] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, analytical characterization, metabolic fate, and safety considerations of MFH. The information is intended to serve as a comprehensive resource for professionals in research, drug development, and toxicology.

Physicochemical Properties

This compound is a colorless to light yellow oily liquid at room temperature. It is a volatile compound soluble in water and organic solvents such as chloroform (B151607) and methanol.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | N-amino-N-methylformamide | [2] |

| Synonyms | 1-Formyl-1-methylhydrazine, N-Methylformohydrazide, MFH | [1] |

| CAS Number | 758-17-8 | [1][5] |

| Molecular Formula | C₂H₆N₂O | [5] |

| Molecular Weight | 74.08 g/mol | [5] |

| Melting Point | 10.7 °C | [1] |

| Boiling Point | 143 °C | [1] |

| Density | 1.0968 g/cm³ (estimate) | [6] |

| Water Solubility | 7.84 mol/L | [1] |

| logP (Octanol-Water) | -1.60 | [1] |

| pKa | 3.12 ± 0.10 (Predicted) | [7] |

| Appearance | Colorless to Light Yellow Oily Liquid | [6] |

| Stability | Volatile | [6] |

Note: Discrepancies in reported melting and boiling points exist in the literature. The values presented here are from an authoritative source citing the US EPA's CompTox Chemical Dashboard.[1]

Synthesis and Purification

Synthesis

General Synthetic Procedure:

A solution of methylhydrazine in a suitable solvent, such as ethanol, is treated with an excess of ethyl formate (B1220265). The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess solvent and volatile reagents are removed under reduced pressure to yield the crude this compound.

A patent describes a method for producing formylhydrazines by reacting hydrazine (B178648) hydrate (B1144303) with ethyl formate at 0°C, suggesting that low temperatures can be employed to achieve high yields.[9]

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. A common method for purifying liquid organic compounds is fractional distillation under reduced pressure.

General Purification Procedure:

The crude this compound is subjected to fractional distillation under vacuum. The distillation apparatus is carefully assembled, and the pressure is reduced to a suitable level to allow for distillation at a temperature that avoids decomposition of the product. Fractions are collected at different temperature ranges, and those corresponding to the boiling point of this compound at the given pressure are collected. The purity of the collected fractions can be assessed by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. While a specific experimental protocol for this compound is not detailed in the available search results, a representative procedure would involve dissolving a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or D₂O) and acquiring the spectra on a high-field NMR spectrometer. For comparison, the ¹H NMR spectrum of the related compound formylhydrazine (B46547) in D₂O shows a signal at 8.18 ppm, and in DMSO-d₆ at 8.48 ppm.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. A sample of this compound would be analyzed, either as a neat liquid between salt plates or as a thin film. The resulting spectrum would be expected to show characteristic absorption bands for the N-H, C-H, and C=O functional groups. For instance, the IR spectrum of formylhydrazine shows characteristic peaks at 3300 cm⁻¹ (N-H), 3140 cm⁻¹ (C-H), and 1620 cm⁻¹ (C=O).[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. In a typical procedure, a dilute solution of the sample is introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of the related compound methylhydrazine is available in the NIST WebBook.[11] For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both separation and identification.[12]

Metabolic Pathway and Carcinogenicity

This compound is a known carcinogen and is of significant toxicological interest as it is formed from the hydrolysis of gyromitrin, a toxin found in false morel mushrooms.[2][4]

Metabolic Activation

The carcinogenicity of MFH is linked to its metabolic activation, primarily by the cytochrome P-450 enzyme system in the liver.[2] The metabolism of MFH involves oxidative processes that lead to the formation of highly reactive intermediates, including a diazenium (B1233697) ion and radical species.[13] These reactive metabolites are capable of binding to cellular macromolecules such as DNA, leading to genotoxicity and the initiation of cancer.[1] Both chemical and microsome-mediated oxidation of MFH have been shown to yield formaldehyde (B43269) and acetaldehyde (B116499).[13]

Below is a diagram illustrating the proposed metabolic pathway of this compound.

Caption: Proposed metabolic activation pathway of this compound.

The workflow for investigating the metabolism of this compound in a laboratory setting is depicted below.

Caption: Experimental workflow for studying the in vitro metabolism of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a suspected carcinogen and is poisonous by ingestion.[6][7] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[6][7]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn, including:

-

Gloves: Chemical-resistant gloves.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Lab Coat: A flame-retardant lab coat.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[14][15]

Handling and Storage

-

All work with this compound should be performed within a certified chemical fume hood.[15]

-

Avoid contact with skin and eyes.[14]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light.[6]

-

It is incompatible with strong oxidizing agents.[14]

Spills and Disposal

-

In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.

-

For larger spills, evacuate the area and contact environmental health and safety personnel.

-

Waste this compound should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] Do not dispose of it down the drain.

Conclusion

This compound is a compound of considerable toxicological importance. This guide has provided a detailed overview of its physicochemical properties, general synthetic and analytical procedures, metabolic pathway leading to its carcinogenicity, and essential safety and handling information. A thorough understanding of these aspects is crucial for researchers and professionals working with this compound or in related fields. Further research into detailed reaction mechanisms and the development of specific analytical protocols will continue to enhance our knowledge of this hazardous chemical.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. Hydrazinecarboxaldehyde, 1-methyl- | C2H6N2O | CID 12962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. Formation of methylhydrazine from acetaldehyde N-methyl-N-formylhydrazone, a component of Gyromitra esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 758-17-8 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. RU2637122C2 - Method of producing formylhydrazines - Google Patents [patents.google.com]

- 10. Formylhydrazine(624-84-0) 1H NMR spectrum [chemicalbook.com]

- 11. Hydrazine, methyl- [webbook.nist.gov]

- 12. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Chemical oxidation and metabolism of this compound. Evidence for diazenium and radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. artscimedia.case.edu [artscimedia.case.edu]

An In-depth Technical Guide to the Carcinogenic Action of N-Methyl-N-formylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-formylhydrazine (MFH) is a carcinogenic compound found in certain species of false morel mushrooms, most notably Gyromitra esculenta. This technical guide provides a comprehensive overview of the current understanding of the carcinogenic mechanism of MFH, intended for researchers, scientists, and professionals in drug development. The guide details the metabolic activation, genotoxic effects, and downstream cellular consequences of MFH exposure. Quantitative data from key toxicological studies are presented in structured tables for comparative analysis. Detailed experimental protocols from seminal studies are provided to facilitate the replication and extension of this research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the complex biological processes involved in MFH-induced carcinogenesis.

Introduction

This compound (MFH) is a naturally occurring hydrazine (B178648) derivative that has been unequivocally demonstrated to be a potent carcinogen in animal models.[1][2][3] It is primarily known as a toxic constituent of the false morel mushroom, Gyromitra esculenta, which is consumed in some parts of the world after specific preparation methods aimed at reducing its toxicity.[4] However, the presence of MFH and its precursor, gyromitrin, poses a significant health risk due to their carcinogenic potential.[4][5] Understanding the mechanism of action of MFH is crucial for assessing human health risks and for the broader study of chemical carcinogenesis. This guide synthesizes the key findings on the carcinogenic properties of MFH, with a focus on its molecular and cellular mechanisms.

Metabolic Activation of this compound

The carcinogenicity of MFH is not attributed to the parent compound itself but rather to its metabolic activation into highly reactive electrophilic intermediates. This bioactivation is a critical initiating event in its carcinogenic cascade.

The primary pathway for MFH metabolism involves oxidative processes mediated by the cytochrome P450 (CYP) enzyme system in the liver.[6] The metabolic scheme leads to the formation of unstable intermediates, including a proposed N-hydroxy derivative, which can then be further oxidized to a nitrosamide.[7] However, the most critical pathway for its carcinogenicity is believed to involve the formation of a diazenium (B1233697) ion and subsequent generation of a methyl radical.[6]

The proposed metabolic activation pathway is as follows:

-

Oxidation: MFH undergoes oxidation, catalyzed by liver microsomal enzymes.

-

Formation of Reactive Intermediates: This oxidation leads to the formation of a diazenium ion.

-

Generation of Methyl Radicals: The diazenium ion is unstable and can decompose to generate highly reactive methyl radicals.[6]

These methyl radicals are potent alkylating agents that can react with cellular macromolecules, most importantly DNA, to form covalent adducts.

References

- 1. Chemical oxidation and metabolism of this compound. Evidence for diazenium and radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Base excision repair and nucleotide excision repair contribute to the removal of N-methylpurines from active genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.nova.edu [scholars.nova.edu]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. Long-term carcinogenicity study in Syrian golden hamster of particulate emissions from coal- and oil-fired power plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term carcinogenicity study in Syrian golden hamster of particulate emissions from coal- and oil-fired power plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of substrate specificity on initiating the base excision repair of N-methylpurines by variant human 3-methyladenine DNA glycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of N-Methyl-N-formylhydrazine in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-N-formylhydrazine (MFH), a naturally occurring compound found in certain species of false morel mushrooms (Gyromitra esculenta), has been the subject of toxicological evaluation, primarily focusing on its carcinogenic potential in rodent models. This technical guide provides a comprehensive overview of the available toxicological data for MFH in rodents, with a focus on carcinogenicity, metabolism, and genotoxicity. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals. While extensive data exists regarding the carcinogenicity of MFH, significant data gaps remain, particularly in the areas of subchronic, chronic (non-cancer endpoints), reproductive, and developmental toxicity.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | MFH, Formic acid, 2-methylhydrazide |

| CAS Number | 758-17-8 |

| Molecular Formula | C₂H₆N₂O |

| Molecular Weight | 74.08 g/mol |

| Appearance | No data available |

| Solubility | No data available |

Acute Toxicity

Limited data is available on the acute toxicity of this compound in rodent models. The available LD50 values are summarized below.

| Species | Strain | Route of Administration | LD50 | Reference |

| Mouse | Not Specified | Oral | 118 mg/kg | (Wright et al., 1978) |

| Rat | Not Specified | Oral | 400 mg/kg | (Kreybig et al., 1970) |

Carcinogenicity

The carcinogenic potential of this compound has been extensively studied in mice and to a lesser extent in hamsters, primarily through the work of Toth and colleagues. These studies have consistently demonstrated the carcinogenicity of MFH, inducing tumors in various organs.

Carcinogenicity Studies in Mice

Lifetime administration of MFH in the drinking water of Swiss mice resulted in a significant increase in tumor incidence in multiple organs.

| Strain | Sex | Dose | Duration | Target Organs and Tumor Types | Tumor Incidence (%) (Treated vs. Control) | Reference |

| Swiss | Male & Female | 0.0078% | Lifetime | Liver (Benign hepatomas, Liver cell carcinomas), Lung (Adenomas, Adenocarcinomas), Gallbladder (Adenomas), Bile duct (Cholangiomas, Cholangiocarcinomas) | Liver: 33 vs 1, Lung: 50 vs 18, Gallbladder: 9 vs 0, Bile duct: 7 vs 0 | [Toth and Nagel, 1978][1][2] |

| Swiss | Male & Female | 0.0156% | Lifetime | Not tumorigenic due to high toxicity | - | [Toth and Nagel, 1978][1][2] |

| Swiss | Male & Female | 0.0039% | Lifetime | Lung, Liver, Blood vessels, Gallbladder, Bile ducts | Lung: 77 vs 18, Liver: 46 vs 1, Blood vessels: 21 vs 6, Gallbladder: 10 vs 0, Bile ducts: 7 vs 0 | [Toth et al., 1979][3] |

| Swiss | Male & Female | 0.002% | Lifetime | Lungs, Blood vessels, Liver, Gallbladder | Lungs: 76, Blood vessels: 27, Liver: 28, Gallbladder: 11 | [Toth and Patil, 1980][4] |

| Swiss | Male & Female | 0.001% | Lifetime | Lungs, Blood vessels, Liver, Gallbladder | Lungs: 75, Blood vessels: 23, Liver: 7, Gallbladder: 6 | [Toth and Patil, 1980][4] |

| Swiss | Male & Female | 0.005% - 0.00025% | Lifetime | Lung (Adenomas, Adenocarcinomas) | High dose (Female): 64 vs 29, High dose (Male): 48 vs 19, Low dose (Female): 62 vs 29, Low dose (Male): 54 vs 19 | [Toth and Patil, 1982][3] |

Subcutaneous injection of MFH in Swiss mice also led to increased tumor formation.

| Strain | Sex | Dose | Dosing Regimen | Target Organs and Tumor Types | Tumor Incidence (%) (Treated vs. Control) | Reference |

| Swiss | Female | 180 µg/g | Single injection | Lung (Adenomas, Adenocarcinomas) | 40 vs. Not specified | [Toth and Patil, 1980][4][5] |

| Swiss | Male | 100 or 120 µg/g | Single injection | Preputial gland (Squamous cell papillomas, Carcinomas) | 12 vs. Not specified | [Toth and Patil, 1980][4][5] |

| Swiss | Female | 20 µg/g | 40 weekly injections | Lung | 56 vs. Not specified | [Toth and Patil, 1983][3] |

| Swiss | Male | 10 µg/g | 40 weekly injections | Lung | 40 vs. Not specified | [Toth and Patil, 1983][3] |

Carcinogenicity Studies in Hamsters

| Strain | Sex | Dose | Duration | Target Organs and Tumor Types | Reference |

| Syrian Golden | Male & Female | Not specified | Lifetime | Liver, Gallbladder, Bile duct (males only), Malignant histiocytoma | [Toth and Patil, 1979][3] |

Subchronic and Chronic Toxicity (Non-cancer Endpoints)

There is a significant lack of publicly available data on the subchronic and chronic non-neoplastic toxicity of this compound in rodent models. The primary focus of repeated-dose studies has been on carcinogenicity. A higher dose of 0.0156% MFH in drinking water was found to be too toxic for mice in a lifetime study, but specific non-cancer toxicological endpoints were not detailed.[1][2]

Reproductive and Developmental Toxicity

No dedicated studies on the reproductive or developmental toxicity of this compound in rodent models were identified in the public domain. A review of 30 different hydrazine (B178648) compounds revealed that 23 induced physical defects in the developing embryos of animals, suggesting that this class of compounds can be teratogenic.[1] However, this review did not specifically include data on MFH. Given the lack of data, the potential for MFH to cause reproductive or developmental toxicity remains unknown.

Genotoxicity

This compound has been shown to be mutagenic in the Ames test, particularly with metabolic activation.

In Vitro Studies

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA100 | With S9 | Positive | [von der Hude & Braun, 1983][6] |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA100 | Without S9 | Weakly Positive | [von der Hude & Braun, 1983][6] |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA98 | With or Without S9 | Negative | [von der Hude & Braun, 1983][6] |

In Vivo Studies

No in vivo genotoxicity studies specifically on this compound were identified. However, its metabolite, monomethylhydrazine (MMH), has been tested in a limited number of in vivo assays and was found to be negative for the induction of unscheduled DNA synthesis in the liver of rats and dominant lethal mutations in rats and mice.[7]

Metabolism and Toxicokinetics

This compound is a hydrolysis product of gyromitrin (B31913), the main toxin in Gyromitra esculenta mushrooms.[8] The metabolism of MFH is believed to be a key factor in its carcinogenicity.

The proposed metabolic pathway involves the oxidation of MFH by cytochrome P-450 to a hydroxylamine (B1172632) derivative, which can then form a nitrosamide.[8] This nitrosamide is considered a potential ultimate carcinogen. Additionally, the oxidation of MFH can lead to the formation of a diazenium (B1233697) ion or diazene, which can fragment to form formyl and methyl radicals.[9] These radical intermediates are also implicated in the carcinogenic process. The metabolism of MFH ultimately yields formaldehyde (B43269) and acetaldehyde, both of which are known carcinogens.[3][9]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following summarizes the general methodologies based on the available information.

Carcinogenicity Bioassays (General Protocol)

-

Test System: Typically 6-week-old randomly bred Swiss mice or Syrian golden hamsters of both sexes.[1][2][3][4][5]

-

Housing: Animals were housed in plastic cages with sawdust bedding.

-

Diet: Standard laboratory diet and tap water were provided ad libitum.

-

Test Substance Administration:

-

Drinking Water Studies: this compound was dissolved in tap water at specified concentrations and administered as the sole source of drinking water for the lifetime of the animals.[1][2][3][4]

-

Subcutaneous Injection Studies: this compound was dissolved in a suitable vehicle (e.g., saline) and administered via subcutaneous injection at specified doses and frequencies.[5][10]

-

-

Observations: Animals were observed daily for clinical signs of toxicity. Body weights were recorded periodically.

-

Pathology: A complete necropsy was performed on all animals that died or were sacrificed. Tissues from all major organs were collected, preserved in 10% formalin, and processed for histopathological examination.

-

Statistical Analysis: Tumor incidences were typically compared between treated and control groups using statistical methods such as the chi-square test or Fisher's exact test.

Ames Test (General Protocol)

-

Test Strains: Salmonella typhimurium strains TA98 and TA100 were used.[6]

-

Metabolic Activation: The assay was conducted with and without a mammalian metabolic activation system (S9 fraction from the liver of Aroclor-induced rats).[6]

-

Procedure: The test compound, bacterial tester strain, and S9 mix (or buffer for non-activation plates) were combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Incubation: Plates were incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies per plate was counted. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies.

Discussion and Conclusion

The available toxicological data on this compound in rodent models strongly indicate that it is a potent carcinogen, particularly in mice. Multiple studies have demonstrated its ability to induce tumors in the liver, lungs, gallbladder, and bile ducts following oral administration, and in the lungs and preputial glands after subcutaneous injection. The carcinogenic activity of MFH is likely linked to its metabolic activation to reactive intermediates, including nitrosamides and free radicals, which can damage cellular macromolecules.

The genotoxicity data, although limited, suggests that MFH is a mutagen, particularly after metabolic activation. This is consistent with its carcinogenic properties.

A significant limitation of the current toxicological profile of MFH is the lack of data on subchronic and chronic non-cancer endpoints, as well as reproductive and developmental toxicity. Given that many hydrazine derivatives are known to be teratogenic, the absence of such studies for MFH represents a critical data gap.

References

- 1. Teratogenic hydrazines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumors induced in mice by this compound of the false morel Gyromitra esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. Carcinogenesis by a single dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Test No. 421: Reproduction/Developmental Toxicity Screening Test - OECD - Google Books [books.google.com.sg]

- 6. On the mutagenicity of metabolites derived from the mushroom poison gyromitrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Chemical oxidation and metabolism of this compound. Evidence for diazenium and radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tumorigenic action of repeated subcutaneous administration of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Activation of N-Methyl-N-formylhydrazine to Reactive Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-formylhydrazine (MFH), a carcinogenic compound found in certain species of edible mushrooms, presents a significant toxicological concern. Understanding its metabolic activation is crucial for assessing its risk to human health and for the development of potential mitigation strategies. This technical guide provides an in-depth overview of the metabolic pathways of MFH, focusing on its conversion to reactive intermediates. It details the enzymatic processes involved, summarizes key quantitative data from in vitro studies, and provides comprehensive experimental protocols for the key methodologies used to elucidate these pathways. Visual diagrams of the metabolic activation cascade and experimental workflows are included to facilitate a clear understanding of the core concepts.

Introduction

This compound (MFH) is a naturally occurring hydrazine (B178648) derivative found in mushrooms of the genus Gyromitra, most notably the false morel (Gyromitra esculenta). Consumption of these mushrooms, even after cooking, can lead to exposure to MFH and its precursor, gyromitrin. MFH has been demonstrated to be a potent carcinogen in animal models, inducing tumors in various organs. Its carcinogenicity is not attributed to the parent compound itself, but rather to its metabolic activation into highly reactive electrophilic species that can interact with cellular macromolecules, including DNA.

This guide will explore the key steps in the metabolic activation of MFH, from its initial hydrolysis to the generation of radical

The Dual Nature of a Delicacy: An In-depth Technical Guide to N-Methyl-N-formylhydrazine in Gyromitra esculenta

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, toxicology, and analytical determination of N-Methyl-N-formylhydrazine (MFH) and its precursor, gyromitrin (B31913), in the false morel mushroom, Gyromitra esculenta. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and pathway visualizations to support further investigation into the complex biochemistry and potential toxicological implications of these compounds.

Gyromitra esculenta, paradoxically considered a delicacy in some regions after specific preparation, harbors the potent mycotoxin gyromitrin.[1] This volatile and water-soluble hydrazine (B178648) compound is the primary source of MFH, a toxic and carcinogenic metabolite.[2][3] Ingestion of raw or improperly prepared false morels can lead to severe poisoning, characterized by gastrointestinal distress, and in more severe cases, hepatotoxicity, neurological damage, and even death.[4][5] The toxicity is primarily attributed to the in-vivo hydrolysis of gyromitrin into MFH and subsequently into the highly reactive monomethylhydrazine (MMH).[6][7]

Quantitative Analysis of Gyromitrin Content

The concentration of gyromitrin in Gyromitra esculenta can vary significantly depending on factors such as geographical location, altitude, and even the part of the mushroom analyzed.[3] This variability underscores the importance of robust analytical methods for accurate quantification.

| Sample Type | Gyromitrin Concentration (mg/kg wet weight) | Reference(s) |

| Fresh Mushroom | 40 - 732 | [3][8] |

| Dried Mushroom | 0.05% - 0.5% (of dry weight) | [8] |

| Analyte | LD50 (mg/kg) | Animal Model | Reference(s) |

| Gyromitrin | 344 | Mice | [9] |

| Gyromitrin | 320 | Rats | [9] |

| Gyromitrin | 50 - 70 | Rabbits | [9] |

| Monomethylhydrazine | 33 | Mice | [8] |

Metabolic Activation and Toxicological Pathway

The toxicity of Gyromitra esculenta is not directly caused by gyromitrin but rather by its metabolic byproducts. In the acidic environment of the stomach, gyromitrin is hydrolyzed to this compound (MFH).[6][7] MFH is then further metabolized in the liver by cytochrome P450 enzymes to the ultimate toxin, monomethylhydrazine (MMH).[4] MMH exerts its toxicity through several mechanisms, including the inhibition of pyridoxal (B1214274) phosphokinase, which is crucial for the synthesis of the neurotransmitter GABA.[4] This inhibition leads to a depletion of GABA, resulting in central nervous system excitation and seizures.[4] Furthermore, the metabolic activation of MFH can lead to the formation of reactive methyl radicals, causing liver necrosis.[3]

Experimental Protocols for Detection and Quantification

Accurate and sensitive analytical methods are essential for the determination of gyromitrin and its metabolites in fungal samples. Modern techniques primarily rely on chromatography coupled with mass spectrometry.

LC-MS/MS Method for Direct Gyromitrin Analysis

This method allows for the direct quantification of the intact gyromitrin molecule.

Sample Preparation and Extraction:

-

Homogenize a known weight of fresh or dried mushroom tissue.

-

Extract the homogenized sample with an acetonitrile/water solution.[10]

-

Centrifuge the mixture and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Conditions:

-

LC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.

-

MS/MS System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to gyromitrin.[8]

GC-MS Method via MMH Derivatization

This widely used method quantifies total hydrazones by converting them to MMH, which is then derivatized for GC-MS analysis.[9][11]

Sample Preparation, Hydrolysis, and Derivatization:

-

Air-dry and powder the mushroom sample.

-

Perform acid hydrolysis on a known amount of the powdered sample to convert gyromitrin and other hydrazones to MMH.[5][12]

-

Extract the MMH from the hydrolyzed sample.

-

Derivatize the extracted MMH with a suitable agent, such as pentafluorobenzoyl chloride, to form a more volatile and less polar derivative.[9][12]

GC-MS Conditions:

-

GC System: A gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).[5]

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

MS System: A mass spectrometer capable of electron ionization (EI).

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized MMH.[5]

-

Quantification: Generate a calibration curve using MMH standards that have undergone the same derivatization process.[5]

Conclusion

The presence of this compound and its precursor gyromitrin in Gyromitra esculenta presents a significant toxicological concern. This guide has provided a detailed overview of the quantitative data, metabolic pathways, and analytical methodologies pertinent to these compounds. The provided information aims to equip researchers and professionals with the necessary knowledge to advance our understanding of these natural toxins, improve detection methods, and inform public health and safety guidelines. The complex biochemistry of Gyromitra toxins warrants continued investigation, particularly in the areas of carcinogenesis and potential long-term health effects.

References

- 1. 1001 Mushrooms - Alden Dirks [aldendirks.com]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. Gyromitrin - Wikipedia [en.wikipedia.org]

- 4. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Formation of methylhydrazine from acetaldehyde N-methyl-N-formylhydrazone, a component of Gyromitra esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. 2024-7257 [excli.de]

- 10. benchchem.com [benchchem.com]

- 11. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Historical Perspective on the Discovery and Research of N-Methyl-N-formylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-N-formylhydrazine (MFH), a potent carcinogen, has a fascinating and cautionary history intertwined with the seemingly innocuous world of wild mushrooms. Initially identified as a key toxic constituent of certain Gyromitra species, commonly known as "false morels," research into MFH has spanned toxicology, carcinogenesis, and analytical chemistry. This technical guide provides an in-depth historical perspective on the discovery and research of MFH, presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic pathway and experimental workflows.

Discovery and Early Research: Unmasking the Culprit in "False Morel" Poisoning

For centuries, poisonings associated with the consumption of Gyromitra esculenta mushrooms were a perplexing medical mystery.[1] The inconsistent toxicity, where some individuals could consume the mushrooms without ill effect while others suffered severe, sometimes fatal, consequences, baffled physicians and scientists.[1] Early investigations in the late 19th century attributed the toxicity to "helvellic acid," a poorly defined substance.[1]

The true breakthrough came in 1968 when German scientists List and Luft isolated and identified the primary toxic compound as acetaldehyde (B116499) N-methyl-N-formylhydrazone, which they named gyromitrin (B31913) .[1] Subsequent research quickly established that the volatile and unstable gyromitrin is readily hydrolyzed in the acidic environment of the stomach to the more stable, yet still toxic, This compound (MFH) .[2] This discovery marked a pivotal moment, shifting the focus of research towards understanding the biological activity of MFH and its metabolites.

The Link to Carcinogenesis: The Pioneering Work of Bela Toth

A significant chapter in the history of MFH research is dominated by the extensive and systematic carcinogenicity studies conducted by Dr. Bela Toth and his colleagues from the 1970s onwards. Their work unequivocally demonstrated the potent carcinogenic properties of MFH in animal models, raising serious public health concerns regarding the consumption of Gyromitra mushrooms.

These studies, primarily using Swiss mice and Syrian golden hamsters, involved chronic administration of MFH in drinking water or via subcutaneous injection. The results consistently showed a high incidence of tumors in various organs, including the lungs, liver, gall bladder, and bile ducts.[3]

Quantitative Data from Carcinogenicity Studies

The following tables summarize the key findings from some of the seminal carcinogenicity studies on this compound.

| Study (Species) | Administration Route | Dose | Tumor Site | Tumor Incidence in Treated Group (%) | Tumor Incidence in Control Group (%) | Reference |

| Toth and Nagel, 1978 (Swiss Mice) | Drinking Water | 0.0078% | Liver | 33 | 1 | [3] |

| Lung | 50 | 18 | [3] | |||

| Gall Bladder | 9 | 0 | [3] | |||

| Bile Duct | 7 | 0 | [3] | |||

| Toth et al., 1979 (Swiss Mice) | Drinking Water | 0.0039% | Lung | 77 | 18 | [3] |

| Liver | 46 | 1 | [3] | |||

| Blood Vessels | 21 | 6 | [3] | |||

| Gall Bladder | 10 | 0 | [3] | |||

| Bile Duct | 7 | 0 | [3] | |||

| Toth and Patil, 1979 (Syrian Golden Hamsters) | Drinking Water | 0.0078% | Liver | Increased | Not specified | [3] |

| Gall Bladder | Increased | Not specified | [3] | |||

| Bile Duct (males only) | Increased | Not specified | [3] | |||

| Toth and Patil, 1980 (Swiss Mice) | Single Subcutaneous Injection | 100-120 µg/g (males) | Preputial Gland | 12 | Not specified | [3] |

| 180 µg/g (females) | Lung | 40 | Not specified | [3] | ||

| Toth and Patil, 1982 (Swiss Mice) | Drinking Water | 0.00025% - 0.0005% | Lung | 48-64 | 19-29 | [3] |

| Toth and Patil, 1983 (Swiss Mice) | 40 Weekly Subcutaneous Injections | 10 µg/g (males) | Lung | 40 | Not specified | [3] |

| 20 µg/g (females) | Lung | 56 | Not specified | [3] |

Metabolic Fate: From Mushroom Toxin to Ultimate Carcinogen

The toxicity and carcinogenicity of MFH are intrinsically linked to its metabolic activation. Research has elucidated a clear pathway from the ingestion of gyromitrin to the formation of the ultimate carcinogenic species, monomethylhydrazine (MMH).

Upon ingestion, gyromitrin is rapidly hydrolyzed in the stomach's acidic environment to yield MFH and acetaldehyde.[2] MFH is then absorbed and can be further hydrolyzed to form monomethylhydrazine (MMH) and formic acid.[4] This final step is believed to be mediated by cytochrome P450 enzymes in the liver.[4] MMH is a highly reactive compound known to be a potent carcinogen and is considered the ultimate causative agent of the toxic effects observed after Gyromitra consumption.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and toxicological evaluation of this compound.

Synthesis of this compound

Reaction: Methylhydrazine + Ethyl formate (B1220265) → this compound + Ethanol (B145695)

Materials:

-

Methylhydrazine (CH₃NHNH₂)

-

Ethyl formate (HCOOCH₂CH₃)

-

Ethanol (as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylhydrazine in ethanol.

-

Slowly add an equimolar amount of ethyl formate to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for approximately 6 hours.[5]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation.

Analytical Determination of this compound and its Precursor in Mushroom Samples

Due to the instability of gyromitrin, analytical methods often focus on the detection of its hydrolysis products, MFH or MMH.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Method for MMH

This method involves the hydrolysis of gyromitrin to MMH, followed by derivatization to a more volatile and stable compound for GC-MS analysis.

Sample Preparation:

-

Homogenize a known weight of dried mushroom material.

-

Perform acid hydrolysis of the homogenate to convert gyromitrin to MMH.

-

Extract the MMH from the hydrolyzed sample using a suitable organic solvent.

-

Derivatize the extracted MMH with a reagent such as pentafluorobenzoyl chloride to form a stable derivative.[6]

GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector: Splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A gradient program to ensure separation of the analyte from matrix components.

-

Mass Spectrometer: Electron ionization (EI) source and a quadrupole mass analyzer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

4.2.2. High-Performance Liquid Chromatography (HPLC) Method for Gyromitrin

This method allows for the direct quantification of the intact gyromitrin molecule.

Sample Preparation:

-

Extract a known weight of mushroom sample with a suitable solvent, such as acetonitrile/water.

-

Filter the extract to remove particulate matter.

-

The filtrate can be directly injected into the HPLC system or subjected to a solid-phase extraction (SPE) cleanup if necessary.

HPLC Parameters:

-

Column: A C18 reversed-phase column (e.g., Kinetex XB-C18).[7]

-

Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile.[7]

-

Detector: A diode array detector (DAD) or a mass spectrometer (MS/MS) for highly sensitive and specific detection.

-

Flow Rate: Typically 0.2-1.0 mL/min.

-

Injection Volume: 5-20 µL.

In Vivo Carcinogenicity Bioassay

The following protocol outlines a general workflow for a long-term carcinogenicity study in rodents, based on the principles employed in the research by Toth and colleagues.

Quantitative Data on Gyromitrin and MFH in Gyromitra Species

The concentration of gyromitrin, and consequently the potential for MFH formation, can vary significantly between different Gyromitra species and even within the same species depending on geographical location and environmental conditions.

| Mushroom Species | Compound | Concentration Range | Reference |

| Gyromitra esculenta (fresh) | Gyromitrin | 1.2 - 1.6 g/kg | [1] |

| Gyromitra esculenta (fresh) | Gyromitrin | 40 - 732 mg/kg | [7] |

| Gyromitra esculenta (dried) | Gyromitrin | 0.05% - 0.5% | [7] |

| Gyromitra gigas (fresh) | Gyromitrin | 0.05 - 0.74 mg/kg | [8] |

| Gyromitra fastigiata (fresh) | Gyromitrin | Not detected in one study | [8] |

Conclusion and Future Perspectives

The historical journey of this compound research, from an unknown toxin to a well-characterized carcinogen, serves as a powerful example of the importance of rigorous scientific investigation in public health. The pioneering work on its discovery, carcinogenic properties, and metabolic fate has provided a solid foundation for risk assessment and has undoubtedly prevented numerous cases of poisoning.

For researchers, scientists, and drug development professionals, the story of MFH highlights the potential for naturally occurring compounds to possess significant biological activity. The detailed experimental protocols provided in this guide offer a starting point for further research into the mechanisms of hydrazine-induced carcinogenesis, the development of more sensitive analytical methods, and the screening of other natural products for potential toxicity. The continued study of compounds like MFH is crucial for ensuring food safety and for advancing our understanding of chemical carcinogenesis.

References

- 1. Gyromitrin - Wikipedia [en.wikipedia.org]

- 2. mmsl.cz [mmsl.cz]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. This compound | 758-17-8 | Benchchem [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. fda.gov [fda.gov]

- 8. public.websites.umich.edu [public.websites.umich.edu]

Understanding the Genotoxicity of N-Methyl-N-formylhydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-formylhydrazine (MFH), a toxic constituent of the false morel mushroom Gyromitra esculenta, is a known carcinogen with significant genotoxic properties. This technical guide provides a comprehensive overview of the current understanding of MFH's genotoxicity, focusing on its metabolic activation, mechanisms of DNA damage, and the cellular responses to this damage. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in toxicology and carcinogenesis studies.

Introduction

This compound (MFH) is a naturally occurring hydrazine (B178648) derivative found in the edible mushroom Gyromitra esculenta.[1][2] Despite being consumed in some regions after specific preparation, this mushroom is associated with acute toxicity and a carcinogenic risk.[3] Numerous studies have demonstrated the carcinogenic potential of MFH in various animal models, leading to the induction of tumors in the lungs, preputial glands, liver, and gallbladder.[1][4][5][6] The underlying mechanism of its carcinogenicity is linked to its genotoxic effects, which are mediated by its metabolic activation into reactive intermediates that damage DNA. This guide will delve into the specifics of MFH's genotoxicity, presenting available data, experimental methodologies, and the signaling pathways involved.

Metabolic Activation and Formation of Reactive Intermediates

The genotoxicity of MFH is not direct but requires metabolic activation. The proposed metabolic pathway involves the formation of highly reactive species that can interact with cellular macromolecules, including DNA.

The initial step in the bioactivation of MFH is its hydrolysis to monomethylhydrazine (MMH).[7] Subsequent oxidation of MFH, mediated by microsomal enzymes, leads to the formation of a diazenium (B1233697) ion or a diazene (B1210634) intermediate.[4][8] These unstable intermediates can then fragment, generating highly reactive formyl and methyl radicals.[4][8] It is these radical intermediates, particularly the methyl radical, that are believed to be the ultimate carcinogenic and genotoxic species responsible for DNA alkylation.[4][8]

Genotoxicity Data

The genotoxicity of MFH has been evaluated in a limited number of in vitro and in vivo assays. The available data are summarized below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. MFH has been shown to be mutagenic in this assay, particularly in the Salmonella typhimurium strain TA100, which detects base-pair substitution mutations.[8] The mutagenicity of MFH is significantly increased in the presence of a metabolic activation system (S9 mix), which provides the necessary enzymes for its conversion to reactive intermediates.[8]

| Test System | Metabolic Activation (S9) | Concentration/Dose | Result | Reference |

| S. typhimurium TA100 | Without | 0.04 to 0.76 mmol/plate | Weakly Positive (2-3 fold increase) | von der Hude and Braun (1983) as cited in[9] |

| S. typhimurium TA100 | With | 0.04 to 0.76 mmol/plate | Positive (Dose-dependent increase) | von der Hude and Braun (1983) as cited in[9][10] |

| S. typhimurium TA98, TA1535, TA1537 | With and Without | Not specified | Negative | Rogan et al. (1982), von der Hude and Braun (1983) as cited in[9] |

Unscheduled DNA Synthesis (UDS) Assay

The UDS assay measures DNA repair synthesis that occurs in response to DNA damage in non-S-phase cells. In contrast to its mutagenicity in the Ames test, MFH did not induce unscheduled DNA synthesis in in vitro studies using primary hepatocytes from rats and mice.[9]

| Test System | Concentrations Tested | Result | Reference |

| In vitro Mouse Hepatocytes | 0.01, 0.1, and 1 mM | Negative | Mori et al. (1988) as cited in[9] |

| In vitro Rat Hepatocytes | 0.01, 0.1, and 1 mM | Negative | Mori et al. (1988) as cited in[9] |

Micronucleus and Comet Assays

There is a lack of publicly available data specifically on the induction of micronuclei or DNA strand breaks (as measured by the comet assay) by this compound. However, studies on related hydrazine compounds, such as 1,2-dimethylhydrazine (B38074), have shown positive results in the in vivo micronucleus test in rat liver. This suggests that MFH, as a methylating agent, has the potential to be clastogenic and/or aneugenic. Further studies are warranted to specifically evaluate the potential of MFH to induce micronuclei and DNA strand breaks.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of toxicological studies. Below are generalized protocols for the key assays mentioned, based on standard methodologies and information from studies on related compounds.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is based on the standard plate incorporation method.

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. Cultures are grown overnight in nutrient broth.

-

Metabolic Activation: A liver post-mitochondrial fraction (S9) from Aroclor-1254 induced rats is prepared and mixed with a cofactor solution (NADP and glucose-6-phosphate) to create the S9 mix.

-

Test Procedure:

-

To a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (for activated assays) or phosphate (B84403) buffer (for non-activated assays), and 0.1 mL of the test compound (MFH) at various concentrations.

-

The mixture is pre-incubated at 37°C for 20-30 minutes.

-

2.0 mL of molten top agar (B569324) containing a trace amount of histidine and biotin (B1667282) is added to the tube.

-

The contents are mixed and poured onto a minimal glucose agar plate.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on each plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.

In Vitro Unscheduled DNA Synthesis (UDS) Assay

This protocol is based on the methodology for primary rodent hepatocytes.

-

Hepatocyte Isolation and Culture:

-

Hepatocytes are isolated from adult male rats or mice by collagenase perfusion of the liver.

-

Viable hepatocytes are plated onto coverslips in culture dishes and allowed to attach.

-

-

Treatment:

-

The attached hepatocytes are treated with various concentrations of MFH in the presence of [³H]-thymidine for a defined period (e.g., 18-24 hours).

-

Hydroxyurea is included in the culture medium to inhibit normal replicative DNA synthesis.

-

-

Autoradiography:

-

After treatment, the cells are washed, fixed, and the coverslips are mounted on glass slides.

-

The slides are coated with photographic emulsion and exposed in the dark for an appropriate time (e.g., 7-14 days).

-

The emulsion is developed, and the cells are stained.

-

-

Data Analysis:

-

The number of silver grains over the nucleus of non-S-phase cells is counted using a microscope. An increase in the net nuclear grain count (total nuclear grains minus cytoplasmic background grains) in treated cells compared to solvent control cells indicates the induction of UDS.

-

Signaling Pathways of DNA Damage and Repair

The genotoxicity of MFH is primarily attributed to the formation of DNA adducts by its reactive metabolite, the methyl radical. The most common adducts formed by methylating agents are at the N7 position of guanine (B1146940) (N7-methylguanine) and the O6 position of guanine (O6-methylguanine).[11] These adducts can distort the DNA helix and interfere with DNA replication and transcription, triggering a complex cellular DNA damage response (DDR).

The DDR involves the activation of sensor kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn activate downstream signaling cascades to orchestrate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.[12][13]

-

Base Excision Repair (BER): This is a major pathway for the repair of N7-methylguanine. A specific DNA glycosylase recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. An AP endonuclease then cleaves the DNA backbone at the AP site, followed by DNA polymerase and ligase activities to restore the correct nucleotide sequence.

-

Direct Reversal of Damage: O6-methylguanine is a highly mutagenic lesion that can be directly repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT transfers the methyl group from the guanine to a cysteine residue within its own active site in a stoichiometric reaction.

-

Mismatch Repair (MMR): If O6-methylguanine is not repaired before DNA replication, it can mispair with thymine. The MMR system can recognize this mismatch and initiate a repair process that, if unsuccessful, can lead to the formation of double-strand breaks and trigger apoptosis.

-

ATM/ATR Signaling: The DNA adducts and subsequent repair intermediates, such as single-strand and double-strand breaks, activate the ATM and ATR kinases. These kinases phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53. This leads to cell cycle arrest, allowing time for DNA repair, and can also initiate apoptosis if the damage is too severe to be repaired.[12][13]

Conclusion

This compound is a potent genotoxic agent and carcinogen that requires metabolic activation to exert its effects. Its genotoxicity is mediated by the formation of reactive methyl radicals that induce DNA adducts, primarily N7-methylguanine and O6-methylguanine. While MFH is mutagenic in the Ames test, it does not appear to induce unscheduled DNA synthesis in rodent hepatocytes. The cellular response to MFH-induced DNA damage involves a complex network of DNA repair pathways and signaling cascades that determine the ultimate fate of the cell. Further research, particularly quantitative studies on the induction of micronuclei and DNA strand breaks by MFH, is needed to fully characterize its genotoxic profile and to better assess the risk it poses to human health. This guide provides a foundational understanding for professionals engaged in the assessment of such environmental and food-borne carcinogens.

References

- 1. The in vitro unscheduled DNA synthesis (UDS) assay in rat primary hepatocytes. Validation of improved methods for primary culture including data on the lack of effect of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Apoptosis triggered by DNA damage O6-methylguanine in human lymphocytes requires DNA replication and is mediated by p53 and Fas/CD95/Apo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of a repeated-dose liver micronucleus assay using adult rats (II): further investigation of 1,2-dimethylhydrazine and 2,6-diaminotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Formation of methylhydrazine from acetaldehyde N-methyl-N-formylhydrazone, a component of Gyromitra esculenta. | Semantic Scholar [semanticscholar.org]

- 10. The in vitro unscheduled DNA synthesis (UDS) assay in rat primary hepatocytes: evaluation of 2-furoic acid and 7 drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylhydrazine (CICADS) [inchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl-N-formylhydrazine: A Technical Guide to its Hydrolysis and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-N-formylhydrazine (MFH) is a key intermediate in the toxicological pathway of gyromitrin (B31913), a toxin found in certain species of false morel mushrooms. The toxicity of gyromitrin is primarily attributed to its ultimate hydrolysis product, monomethylhydrazine (MMH), a potent carcinogen and central nervous system toxin. Understanding the hydrolysis and degradation of MFH is crucial for assessing the toxic potential of gyromitrin-containing fungi and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the hydrolysis and metabolic degradation pathways of MFH, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core chemical and biological transformations.

Introduction

This compound (MFH), with the chemical formula C₂H₆N₂O, is a hydrazine (B178648) derivative that serves as a critical intermediate in the acid-catalyzed hydrolysis of gyromitrin (acetaldehyde N-methyl-N-formylhydrazone).[1] Ingestion of gyromitrin-containing mushrooms, such as Gyromitra esculenta, can lead to severe poisoning due to the in vivo formation of MFH and its subsequent, slower hydrolysis to the highly toxic monomethylhydrazine (MMH).[2][3] Beyond its role as a precursor to MMH, MFH itself is subject to metabolic degradation, primarily through oxidative pathways mediated by cytochrome P450 enzymes, which can generate reactive intermediates implicated in its carcinogenic properties.[1][2][4] This document details the chemical and biological fate of MFH, providing a technical resource for researchers in toxicology, drug metabolism, and related fields.

Hydrolysis of this compound

The formation of MFH and its subsequent hydrolysis to MMH is a two-step process initiated by the ingestion of gyromitrin. The acidic environment of the stomach plays a crucial role in catalyzing these reactions.

Step 1: Formation of this compound (Rapid)

Gyromitrin is rapidly hydrolyzed under acidic conditions to yield MFH and acetaldehyde (B116499).[2] This initial step is relatively fast compared to the subsequent degradation of MFH.

Step 2: Hydrolysis of this compound to Monomethylhydrazine (Slow)

The hydrolysis of MFH to MMH and formic acid is the rate-limiting step in the formation of the ultimate toxicant.[2] This reaction is also acid-catalyzed, with the rate being significantly influenced by pH.

Quantitative Data on Hydrolysis

While specific kinetic data for the hydrolysis of MFH alone is limited in the literature, studies on the overall conversion of gyromitrin to MMH provide valuable insights into the stability of MFH.

| Parameter | Condition | Value | Reference |

| Gyromitrin to MMH Conversion | 37°C, pH 2 | Half-life of 122 minutes | [2] |

| Gyromitrin to MMH Conversion | 37°C, pH 3 | 9% conversion after 72 hours | [2] |

These data clearly indicate that the hydrolysis of MFH is a slow process, particularly at a pH closer to neutral. The stability of MFH implies that it can persist and be absorbed, contributing to the overall toxicological profile.

Hydrolysis Pathway Diagram

References

- 1. Chemical oxidation and metabolism of this compound. Evidence for diazenium and radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrazinecarboxaldehyde, 1-methyl- | C2H6N2O | CID 12962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Formation of methylhydrazine from acetaldehyde N-methyl-N-formylhydrazone, a component of Gyromitra esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oehha.ca.gov [oehha.ca.gov]

N-Methyl-N-formylhydrazine: A Technical Guide to its Solubility and Stability in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Methyl-N-formylhydrazine (MFH) in common laboratory solvents. The information contained herein is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective handling and application of this compound.

Introduction

This compound (CAS No. 758-17-8), a component found in certain species of mushrooms, such as the false morel (Gyromitra esculenta), is a chemical intermediate of significant interest in toxicological and pharmacological research.[1][2][3] It is also utilized in the synthesis of pharmaceuticals, for instance, as a substituent in the creation of the fluoroquinolone antibiotic Marbofloxacin.[][5][6] A thorough understanding of its solubility and stability is paramount for its application in experimental and developmental settings.

Physicochemical Properties

This compound is a colorless to light yellow oily liquid at room temperature.[][5] It is also described as being volatile.[5][6] For optimal preservation, it is recommended to store the compound at 2-8°C, shielded from light, and under a nitrogen atmosphere, which suggests a sensitivity to heat, light, and oxygen.[5][7]

Solubility Profile

The solubility of a compound is a critical parameter for its use in various laboratory applications, from reaction chemistry to analytical method development.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 7.84 mol/L | Not Specified | [1] |

Note: The high molar solubility in water is indicative of the compound's polar nature, which is further supported by a negative Log Kow value.

Qualitative Solubility Data

This compound exhibits a range of solubilities in various organic solvents. This information is crucial for selecting appropriate solvent systems for chemical reactions, purification, and analytical characterization.

| Solvent | Solubility Description | Reference(s) |

| Chloroform | Slightly Soluble | [][5][7][8] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [][5][7][8] |

| Methanol | Soluble / Slightly Soluble | [1][][5][7][8] |

| Ethanol | Miscible (inferred for methylhydrazines) | [9] |

| Ether | Miscible (inferred for methylhydrazines) | [9] |

| Benzene | Miscible (inferred for methylhydrazines) | [9] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and exposure to light and air.

Hydrolytic Stability

This compound is susceptible to hydrolysis, particularly under acidic conditions. It is an intermediate in the hydrolysis of gyromitrin (B31913) to methylhydrazine.[10][11] This hydrolytic instability is a critical consideration in aqueous formulations and acidic reaction conditions.

Thermal Stability

Oxidative Stability

The metabolism of this compound involves oxidation, which points to its potential for oxidative degradation.[3][10][15][16] Therefore, to prevent oxidative degradation, it is advisable to handle and store the compound under an inert atmosphere.

Metabolic Pathway of this compound

The metabolic pathway of this compound is of significant interest due to its toxicological implications. The following diagram illustrates the key steps in its formation and metabolism.

Experimental Protocols

The following sections outline generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard methodologies for hydrazine (B178648) derivatives and should be adapted and validated for specific laboratory conditions.

Protocol for Solubility Determination

This protocol describes a method for determining the solubility of this compound in a given solvent using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, methanol, DMSO)

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker bath

-

Syringe filters (0.45 µm)

-

HPLC system with UV detector

-

Analytical column suitable for polar compounds (e.g., C18, mixed-mode)[17][18]

-

Mobile phase (e.g., acetonitrile/water with a suitable buffer like ammonium (B1175870) dihydrogen phosphate)[19]

-

Derivatizing agent (e.g., salicylaldehyde)[19]

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker bath set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the solution to stand undisturbed to let undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

Derivatize the diluted sample with salicylaldehyde (B1680747) as per the chosen analytical method.[19]

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of this compound (derivatized in the same manner as the sample) of known concentrations.

-

Inject the calibration standards and the prepared sample solution into the HPLC system.

-

Record the peak areas from the chromatograms.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature.

-

The following diagram illustrates the experimental workflow for solubility determination.